4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

NAAA inhibition N-acylethanolamine amidase coumarin SAR

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate (C₂₀H₂₅NO₆, MW 375.42 g·mol⁻¹) is a fully synthetic coumarin-amino acid conjugate bearing a 4,7-dimethyl-2H-chromen-2-one core esterified at the 5‑position with Boc‑protected γ‑aminobutyric acid. Its calculated LogP is 3.30 and the polar surface area is 90.93 Ų, giving it drug-like physicochemical properties (Lipinski Rule of Five compliant).

Molecular Formula C20H25NO6
Molecular Weight 375.4 g/mol
Cat. No. B12185603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Molecular FormulaC20H25NO6
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCNC(=O)OC(C)(C)C
InChIInChI=1S/C20H25NO6/c1-12-9-14(18-13(2)11-17(23)26-15(18)10-12)25-16(22)7-6-8-21-19(24)27-20(3,4)5/h9-11H,6-8H2,1-5H3,(H,21,24)
InChIKeyJJJYXWNECIYJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate – Procurement-Relevant Structural & Physicochemical Baseline


4,7-Dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate (C₂₀H₂₅NO₆, MW 375.42 g·mol⁻¹) is a fully synthetic coumarin-amino acid conjugate bearing a 4,7-dimethyl-2H-chromen-2-one core esterified at the 5‑position with Boc‑protected γ‑aminobutyric acid [1]. Its calculated LogP is 3.30 and the polar surface area is 90.93 Ų, giving it drug-like physicochemical properties (Lipinski Rule of Five compliant) [1]. The compound is catalogued in commercial screening collections (InterBioScreen ID STOCK1N‑38754) and has been annotated in ChEMBL (CHEMBL2164244) with binding profiles against several human enzymes [1][2].

Why Near-Analog Substitution of 4,7-Dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate Fails in Biological Screening Workflows


Although numerous coumarin esters with amino acid side-chains are commercially available, their biological behaviour diverges dramatically with minor structural changes. The 3‑benzyl analogue (3‑benzyl‑4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl 4‑[(tert‑butoxycarbonyl)amino]butanoate, ChemBase 197982) displays a LogP of 5.27 versus 3.30 for the target compound, indicating a >100‑fold higher lipophilicity that alters membrane partitioning and non‑specific binding [1][2]. Moreover, the NAAA (N‑acylethanolamine acid amidase) inhibitory activities of related coumarin‑amino acid esters span a >600‑fold potency range depending on substitution pattern [3]. Consequently, simply ordering an in‑class compound risks obtaining either an inactive negative control or a target‑active chemotype that compromises data interpretation in biochemical and cellular assays.

Quantitative Differentiation Evidence for 4,7-Dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate Against Its Closest Analogs


NAAA Inhibition: Target Compound Versus 3‑Benzyl Analog

The target compound is virtually devoid of human NAAA inhibitory activity, while the 3‑benzyl analog (CHEMBL3771111) displays a meaningful IC₅₀ of 160 nM in a HEK293 cell‑based fluorogenic assay [1][2]. This 625‑fold potency gap makes the target compound suitable as a Boc‑protected coumarin scaffold that will not interfere with NAAA‑mediated signaling pathways, a critical design feature when the coumarin moiety is intended solely as a fluorescent reporter or PROTAC linker [1].

NAAA inhibition N-acylethanolamine amidase coumarin SAR

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Versus the 3‑Benzyl Analog

The target compound exhibits a calculated LogP of 3.30 and complies with Lipinski's Rule of Five, whereas the 3‑benzyl analog shows a LogP of 5.27 and violates the Rule of Five (LogP > 5) [1][2]. The 1.97 LogP unit difference translates to an approximately 93‑fold higher octanol‑water partition coefficient for the benzyl derivative, predicting substantially greater membrane retention and potential for non‑specific binding in cellular assays [3].

LogP drug-likeness Lipinski Rule of Five

Protecting Group Strategy: Boc Orthogonality Versus Cbz‑Protected Analogs

The target compound employs an acid‑labile tert‑butoxycarbonyl (Boc) protecting group that can be removed cleanly with TFA/CH₂Cl₂ (standard condition: 20–50% TFA, 30 min, ambient temperature), liberating the free amine for downstream conjugation [1]. In contrast, the corresponding Cbz‑protected analog (4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl 2‑{[(benzyloxy)carbonyl]amino}butanoate) requires hydrogenolysis (H₂, Pd/C) for deprotection, which may reduce the coumarin double bond or compromise acid‑sensitive functional groups on the target ligand [2]. The Boc group thus enables orthogonal deprotection compatibility with Fmoc‑based solid‑phase peptide synthesis and copper‑catalyzed click chemistry used in PROTAC assembly [1][3].

Boc deprotection Cbz deprotection orthogonal protecting group strategy

Linker Length and Flexibility: C4‑Butanoate Versus Shorter‑Chain Analogs

The target compound's 4‑carbon butanoate spacer (γ‑aminobutyric acid linkage) provides an extended, flexible linker arm between the coumarin core and the Boc‑protected amine, offering a calculated 8 rotatable bonds and a maximal extended length of approximately 9–10 Å (estimated from C–C bond increments) [1]. The glycinate analog (ChemBase 196931) with a 2‑carbon acetate spacer provides only 6 rotatable bonds and a shorter reach (~5–6 Å), which may be insufficient to bridge a target protein and an E3 ligase in PROTAC ternary complex formation [2]. Linker length optimization is known to be a key determinant of PROTAC degradation efficiency [3].

PROTAC linker length spacer optimization ternary complex formation

Target Engagement Selectivity: Broad‑Spectrum Enzyme Panel Profiling

The target compound has been experimentally profiled against at least seven human enzymes (KDM5C, KDM6B, KDM2A, PHD2, FIH, BBOX1, HDAC5) and shows IC₅₀ values >10,000 nM across all targets, with the majority >100,000 nM [1]. For comparison, the 7‑substituted regioisomer series (e.g., CHEMBL3770896) yields sub‑100 nM inhibitors of NAAA (IC₅₀ = 23 nM), demonstrating the strong positional dependence of biological activity [2]. This consistent sub‑millimolar inactivity across diverse enzyme families establishes the target compound as a biologically inert scaffold suitable for applications where minimal pharmacological interference is required.

enzyme inhibition panel off‑target profiling KDM5C PHD2 BBOX1

Evidence‑Grounded Application Scenarios for 4,7-Dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate


PROTAC Linker with Fluorescent Readout Capability

The combination of the fluorescent 4,7‑dimethylcoumarin core (excitation ~320–340 nm, emission ~380–420 nm typical for this scaffold) with the Boc‑protected butanoate linker enables the compound to serve as a dual‑function PROTAC building block that can simultaneously act as a linker and provide a spectroscopic handle for monitoring cellular uptake or protein degradation kinetics [1][2]. The acid‑labile Boc group can be removed orthogonally to install an E3 ligase ligand, while the ester linkage can be conjugated to a target‑protein warhead via amine coupling. The compound's documented inactivity across human enzyme panels (IC₅₀ > 100,000 nM) ensures the coumarin moiety does not introduce confounding pharmacology [3].

Negative Control for NAAA Inhibitor Screening Campaigns

Because structurally related coumarin‑amino acid esters exhibit sub‑micromolar NAAA inhibitory activity (e.g., 3‑benzyl analog IC₅₀ = 160 nM; 7‑substituted analog IC₅₀ = 23 nM), the target compound's complete lack of NAAA inhibition makes it the ideal negative control scaffold for NAAA inhibitor discovery programs [1]. Researchers running fluorogenic NAAA assays using N‑(4‑methyl‑2‑oxo‑chromen‑7‑yl)‑hexadecanamide substrate can include the target compound to rule out coumarin‑scaffold interference and confirm assay specificity [2].

Rule‑of‑Five Compliant Fragment for Hit‑to‑Lead Optimization

With a molecular weight of 375 g·mol⁻¹, LogP of 3.30, 1 H‑bond donor, and 3 H‑bond acceptors, the target compound sits within the optimal space for oral drug‑likeness [1]. When exploring coumarin‑based chemical series, the target compound provides a Lipinski‑compliant starting point that avoids the developability liabilities inherent in the more lipophilic 3‑benzyl analog (LogP 5.27, MW 465 g·mol⁻¹), enabling medicinal chemists to add potency‑conferring substituents without immediately breaching drug‑likeness thresholds [2].

Orthogonal Conjugation Handle for Fluorescent Peptide Probes

The Boc‑protected primary amine can be selectively revealed under mild acidic conditions (TFA/CH₂Cl₂) without affecting the coumarin lactone, enabling the resulting free amine to be coupled to peptide carboxylic acids or activated esters via standard amide bond‑forming reactions [1]. This orthogonal deprotection strategy is particularly valuable when preparing coumarin‑labeled peptide substrates for protease assays, where alternative protecting groups (Cbz, Fmoc) would require conditions that compromise the peptide backbone or coumarin fluorophore [2].

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